Non-5-en-8-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-5-en-8-ynoic acid is a unique fatty acid characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of a broader class of acetylenic fatty acids, which are known for their chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Non-5-en-8-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of alk-2-ynoic acid esters, which can be achieved using specific catalysts under controlled conditions . Another approach involves the Diels-Alder reaction followed by aromatization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Non-5-en-8-ynoic acid undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the triple bond to form alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Non-5-en-8-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Non-5-en-8-ynoic acid exerts its effects involves its high reactivity due to the presence of both double and triple bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in biological pathways . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
- Tariric Acid (octadec-6-ynoic acid)
- Stearolic Acid (octadec-9-ynoic acid)
- Crepenynic Acid (octadec-cis-9-en,12-ynoic acid)
Comparison: Non-5-en-8-ynoic acid is unique due to its specific positioning of the double and triple bonds, which imparts distinct chemical reactivity and biological activity compared to other acetylenic fatty acids . While compounds like tariric and stearolic acids also contain triple bonds, their biological functions and applications can differ significantly .
Properties
CAS No. |
76047-80-8 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
non-5-en-8-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h1,4-5H,3,6-8H2,(H,10,11) |
InChI Key |
MMZLBPJIGSEMMG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.